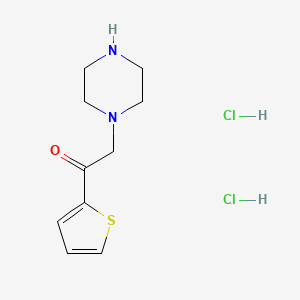
2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride
Vue d'ensemble
Description
2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride, also known as TAK-659, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells, a type of white blood cell involved in the immune response. In
Applications De Recherche Scientifique
Antimicrobial Activity
Research into the antimicrobial properties of chalcones derived from piperazine or thiophene moieties has demonstrated significant activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and Candida albicans. These studies involve the synthesis of new chalcones by reacting 1-(4-piperazin-1-yl-phenyl)ethanone and 1-(2,5-dichloro-3-thienyl)-1-ethanone with different substituted benzaldehydes. The potent antimicrobial activity showcased by these compounds highlights their potential in developing new antimicrobial agents (Tomar et al., 2007).
Antitumor Activity
Several studies have focused on the synthesis and evaluation of piperazine-containing derivatives for their antitumor properties. One notable research reported the synthesis of 1,2,4-triazine derivatives bearing piperazine amide moiety and their investigation for anticancer activities against breast cancer cells. Compounds with specific phenyl substitutions showed promising antiproliferative effects, highlighting the potential of these derivatives in cancer therapy (Yurttaş et al., 2014).
Anti-inflammatory Activity
A novel set of compounds synthesized by integrating piperazine with bis-thiazole and nitroimidazole groups showed significant in-vitro and in-vivo anti-inflammatory activity. These studies utilized methods like HRBC membrane stabilization and carrageenan-induced rat paw edema model to evaluate the anti-inflammatory potential, offering insights into the development of new anti-inflammatory agents (Ahmed et al., 2017).
Antibacterial, Antifungal, and Cytotoxic Activities
Azole-containing piperazine derivatives have been designed and synthesized, demonstrating moderate to significant antibacterial, antifungal, and cytotoxic activities in vitro. Some derivatives showed remarkable antimicrobial efficacy against all tested strains with MIC values competitive with standard drugs, indicating their potential in addressing drug-resistant microbial infections (Gan et al., 2010).
Synthesis and Characterization
Electrochemical synthesis techniques have been employed to create novel compounds based on the oxidation of piperazine derivatives, presenting an innovative approach to developing pharmacologically active molecules. These studies contribute to the broader understanding of chemical synthesis methods and their application in medicinal chemistry (Amani & Nematollahi, 2012).
Propriétés
IUPAC Name |
2-piperazin-1-yl-1-thiophen-2-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.2ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;;/h1-2,7,11H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOVLYPSZPOMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)
![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)
![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)
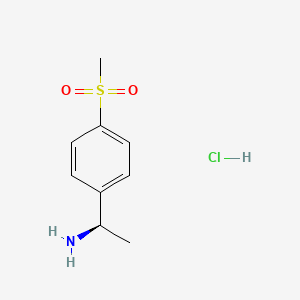
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1459135.png)
![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)
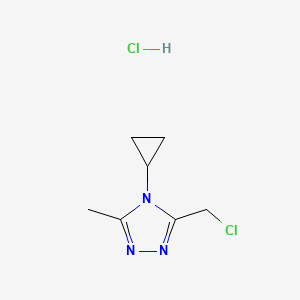
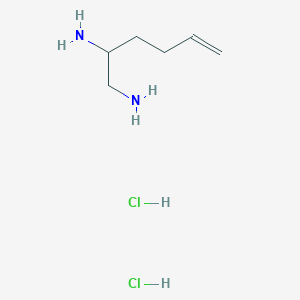
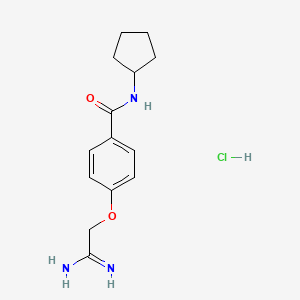
![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)
![2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459144.png)
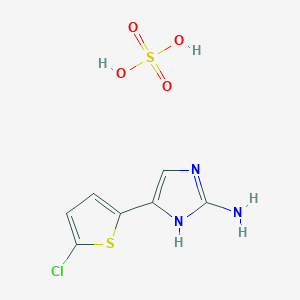
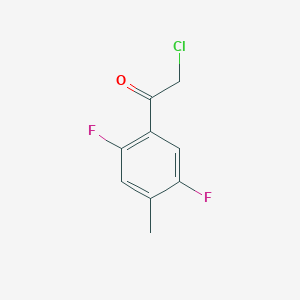
![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)